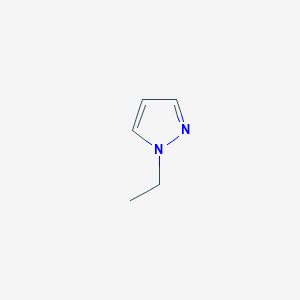

1-Ethylpyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-7-5-3-4-6-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNMQGISZVYIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333310 | |

| Record name | 1-ethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2817-71-2 | |

| Record name | 1-ethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways and underlying mechanisms for the preparation of 1-ethylpyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details two principal strategies: the cyclocondensation reaction involving ethylhydrazine and a 1,3-dicarbonyl equivalent, and the direct N-alkylation of the pyrazole ring.

Pathway 1: Cyclocondensation of Ethylhydrazine with a Malondialdehyde Equivalent

The classical and most fundamental approach to forming the N-substituted pyrazole ring is the Knorr pyrazole synthesis and its variations. This pathway involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For the synthesis of this compound, this translates to the condensation of ethylhydrazine with malondialdehyde or, more commonly, a stable synthetic equivalent such as 1,1,3,3-tetraalkoxypropane.

Reaction Mechanism

The reaction proceeds through an acid-catalyzed mechanism. The malondialdehyde equivalent is first hydrolyzed in situ to generate the reactive 1,3-dicarbonyl species. Ethylhydrazine then acts as a dinucleophile, leading to a sequence of condensation, cyclization, and dehydration steps to yield the aromatic this compound ring.

The mechanism involves the initial nucleophilic attack of one nitrogen atom of ethylhydrazine on a carbonyl group, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group forms a heterocyclic intermediate, which then undergoes a final dehydration step to yield the stable, aromatic this compound.

Caption: Knorr-type synthesis pathway for this compound.

Experimental Protocol: Synthesis from 1,1,3,3-Tetraethoxypropane and Ethylhydrazine

This protocol is adapted from established procedures for pyrazole synthesis.[1]

Materials:

-

1,1,3,3-Tetraethoxypropane

-

Ethylhydrazine (or its oxalate/hydrochloride salt)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

A reaction vessel is charged with ethylhydrazine (1.0 eq) dissolved in a mixture of water and ethanol.

-

The solution is acidified by the slow addition of concentrated HCl (approx. 2.0 eq if starting from free base) while cooling in an ice bath.

-

1,1,3,3-Tetraethoxypropane (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 20 °C.

-

After the addition is complete, the reaction mixture is heated to reflux (approx. 80-90 °C) for 2-4 hours.

-

The mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and carefully neutralized with a saturated solution of NaHCO₃ or a solution of NaOH until the pH is ~8.

-

The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Pathway 2: N-Alkylation of Pyrazole

A more direct and often higher-yielding approach is the N-alkylation of the unsubstituted pyrazole ring. This method involves reacting pyrazole, a weak acid, with an ethylating agent, typically in the presence of a base.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic substitution mechanism (SN2). A base is used to deprotonate the N-H of the pyrazole ring, forming the pyrazolate anion. This anion is a potent nucleophile that subsequently attacks the electrophilic ethyl group of the alkylating agent, displacing the leaving group and forming the N-C bond. Because pyrazole is a symmetric molecule, alkylation can occur at either nitrogen atom, leading to the same this compound product.

Caption: N-Alkylation pathway for the synthesis of this compound.

Experimental Protocol: Synthesis from Pyrazole and an Ethylating Agent

This protocol is a generalized procedure based on common N-alkylation methods for heterocyclic compounds.

Materials:

-

Pyrazole

-

Ethyl iodide (EtI), Bromoethane (EtBr), or Diethyl sulfate ((EtO)₂SO₂)

-

Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Water (H₂O)

-

Ethyl acetate or Diethyl ether for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq) in DMF or acetonitrile, pyrazole (1.0 eq) is added at room temperature.

-

The mixture is stirred for 30-60 minutes to facilitate the formation of the pyrazolate salt.

-

The ethylating agent (e.g., ethyl iodide, 1.2 eq) is added dropwise to the suspension.

-

The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for 4-12 hours, with reaction progress monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is diluted with water and extracted three times with ethyl acetate or diethyl ether.

-

The combined organic layers are washed sequentially with water and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation to afford pure this compound.

Data Summary

The following tables summarize the typical reagents and conditions for the synthesis of this compound. Yields are representative for these types of reactions but may vary based on specific conditions and scale.

Table 1: Reagents and Conditions for Cyclocondensation Pathway

| Parameter | Value |

| 1,3-Dicarbonyl Source | 1,1,3,3-Tetraethoxypropane |

| Hydrazine Source | Ethylhydrazine or Ethylhydrazine oxalate |

| Catalyst | HCl or H₂SO₄ |

| Solvent | Ethanol/Water |

| Temperature | 80-90 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-85% |

Table 2: Reagents and Conditions for N-Alkylation Pathway

| Parameter | Value |

| Ethylating Agent | Ethyl iodide, Bromoethane, Diethyl sulfate |

| Base | K₂CO₃, NaH, KOH |

| Solvent | DMF, Acetonitrile |

| Temperature | 60-80 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 75-95% |

References

A Technical Guide to the Physicochemical Properties of 1-Ethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethylpyrazole (CAS No: 2817-71-2). The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and workflow visualizations to support laboratory and developmental applications.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | [1][2] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| Boiling Point | 137 °C (at atmospheric pressure) | [1] |

| Density | 0.9537 g/cm³ (at 20°C) | |

| Refractive Index (n_D) | 1.4670 - 1.4710 (at 20°C) | |

| Appearance | Colorless to light yellow liquid |

Table 2: Chemical and Thermodynamic Properties

| Property | Value | Reference |

| pKa | 2.27 ± 0.10 (Predicted) | |

| LogP (Predicted) | -0.1 | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| Kovats Retention Index | 809 (Standard non-polar column) | [3] |

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation. Handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[3]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Experimental Protocols & Workflows

Detailed methodologies for determining the key physicochemical properties of liquid compounds like this compound are provided below. These protocols are standard laboratory procedures and can be adapted as necessary.

Synthesis of this compound

A common method for the N-alkylation of pyrazole is the reaction with an alkyl halide under basic conditions. The following is a representative protocol.

Methodology:

-

Reaction Setup: To a solution of pyrazole (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Methodology:

-

Sample Preparation: Fill a small test tube (e.g., a fusion tube) with 1-2 mL of this compound.

-

Capillary Tube: Take a capillary tube and seal one end using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) so that the heat is transferred uniformly.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Stop heating when a continuous and rapid stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube as the apparatus cools.[4]

Caption: Workflow for boiling point determination via the Thiele tube method.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or by direct mass and volume measurements.

Methodology (Mass by Volume):

-

Mass of Cylinder: Accurately weigh a clean, dry graduated cylinder on an analytical balance and record the mass.

-

Add Sample: Add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder.

-

Mass of Cylinder and Sample: Reweigh the graduated cylinder containing the liquid and record the new mass.

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Density Calculation: Divide the mass of the liquid by the volume added to determine the density (ρ = m/V). For higher precision, repeat the measurement several times and average the results.

References

1-Ethylpyrazole: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Synthesis, Properties, and Applications of 1-Ethylpyrazole (CAS Number: 2817-71-2)

Abstract

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities with significant pharmacological activities. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in drug discovery and development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, with a focus on practical experimental details and the underlying chemical principles.

Core Properties of this compound

This compound is a stable, flammable liquid with a distinct chemical structure that makes it a versatile intermediate in organic synthesis. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2817-71-2 | [2] |

| Molecular Formula | C5H8N2 | [2] |

| Molecular Weight | 96.13 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Flammable liquid and vapor | [2] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. The Knorr pyrazole synthesis and related cyclocondensation reactions are the most common and versatile approaches.[3]

General Synthesis Pathway: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the reaction of a hydrazine with a β-dicarbonyl compound. For the synthesis of this compound, ethylhydrazine is reacted with a suitable three-carbon dicarbonyl equivalent. A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for the synthesis of this compound via cyclocondensation.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Ethylhydrazine oxalate

-

1,1,3,3-Tetramethoxypropane (a precursor to malondialdehyde)

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Brine solution

Procedure:

-

Preparation of Ethylhydrazine: To a solution of ethylhydrazine oxalate in water, add a solution of sodium hydroxide at 0 °C to liberate the free ethylhydrazine base.

-

Hydrolysis of Dicarbonyl Precursor: Acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane will generate malondialdehyde in situ.

-

Cyclocondensation: The aqueous solution of ethylhydrazine is slowly added to the malondialdehyde solution. The reaction mixture is stirred at room temperature for 12-18 hours.

-

Extraction: The reaction mixture is extracted with dichloromethane.

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities are attributed to the pyrazole ring's ability to engage in various non-covalent interactions with biological targets. Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5]

Role as a Pharmacophore

This compound serves as a key starting material for the synthesis of more complex, substituted pyrazoles. The ethyl group at the N1 position can influence the pharmacokinetic properties of the final compound, such as its metabolic stability and lipophilicity. The pyrazole ring itself can act as a bioisostere for other aromatic systems, offering advantages in terms of synthetic accessibility and patentability.

Pyrazole Derivatives in Signaling Pathways: A Case Study

While specific signaling pathway data for this compound is not extensively documented, the broader class of pyrazole derivatives has been shown to modulate key cellular signaling pathways implicated in diseases such as cancer. For instance, a novel pyrazole-based derivative, referred to as P3C, has demonstrated potent cytotoxicity in triple-negative breast cancer cells. The proposed mechanism of action involves the induction of reactive oxygen species (ROS), leading to the activation of both intrinsic and extrinsic apoptotic pathways. Furthermore, P3C was found to inactivate the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways.

Caption: Proposed signaling pathways affected by a cytotoxic pyrazole derivative (P3C).

Experimental Protocols for Biological Evaluation

The biological activity of novel compounds derived from this compound can be assessed using a variety of in vitro assays. A general workflow for the preliminary screening of such compounds for anticancer activity is outlined below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (synthesized from this compound) for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest for drug discovery and development. The pyrazole scaffold continues to be a privileged structure in the design of novel therapeutic agents, and this compound provides a readily accessible entry point for the exploration of this important chemical space. This guide has provided an overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and scientists working in this area.

References

An In-depth Technical Guide on the Solubility of 1-Ethylpyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethylpyrazole in various organic solvents. Due to its nature as a liquid at standard conditions, quantitative solubility data is often less relevant than its miscibility. This guide will address both the expected miscibility and the underlying chemical principles governing its solubility. Furthermore, it details a standard experimental protocol for determining miscibility and outlines a typical synthesis workflow for this compound.

Core Concepts: Understanding the Solubility of this compound

This compound (C₅H₈N₂) is a heterocyclic aromatic organic compound. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." The molecule possesses a polar pyrazole ring containing two nitrogen atoms capable of hydrogen bonding, and a nonpolar ethyl group. This amphiphilic nature influences its interaction with different types of solvents.

Qualitative Solubility Assessment:

Based on its molecular structure, this compound is expected to be readily miscible with a wide range of common organic solvents. The pyrazole ring contributes to its polarity, allowing for favorable interactions with polar solvents, while the ethyl group provides nonpolar character, facilitating dissolution in nonpolar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Examples | Expected Solubility/Miscibility of this compound |

| Polar Protic | Methanol, Ethanol | Miscible |

| Polar Aprotic | Acetone, Dichloromethane | Miscible |

| Nonpolar Aromatic | Toluene | Miscible |

| Nonpolar Aliphatic | Hexane | Likely Miscible, may show a miscibility gap at certain concentrations/temperatures |

Experimental Protocol: Determination of Miscibility

Given that this compound is a liquid, determining its miscibility with various organic solvents is a key experimental parameter.

Objective: To determine if this compound is miscible with a selection of organic solvents at a given temperature.

Materials:

-

This compound (high purity)

-

Organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane) of analytical grade

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination.

-

Mixing: In a series of clean, labeled test tubes, mix this compound and the chosen organic solvent in various ratios (e.g., 1:9, 1:1, 9:1 by volume).

-

Equilibration: Vigorously mix the contents of each test tube using a vortex mixer for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the mixtures to stand undisturbed at a controlled temperature (e.g., 25°C) for at least 30 minutes.

-

Analysis: Visually inspect each mixture for the presence of a single, homogeneous phase or the formation of two distinct layers.

-

Miscible: The mixture will appear as a single, clear liquid phase.

-

Immiscible or Partially Miscible: The mixture will separate into two distinct layers, indicating a miscibility gap.

-

-

Documentation: Record the observations for each solvent and ratio.

Synthesis of this compound: A Typical Experimental Workflow

The synthesis of this compound can be achieved through various methods, with a common approach being the alkylation of pyrazole. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce due to its liquid state and high miscibility, this guide provides a robust framework for understanding its solubility behavior. Based on its chemical structure, this compound is expected to be miscible with a wide array of common organic solvents. The provided experimental protocol for miscibility determination and the synthesis workflow offer practical guidance for researchers and professionals in the field. This understanding is crucial for its application in chemical synthesis, drug development, and various research endeavors.

Spectroscopic Profile of 1-Ethylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the heterocyclic compound 1-Ethylpyrazole. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings. This document details predicted spectral data based on structurally similar compounds, outlines comprehensive experimental protocols for acquiring such data, and illustrates key procedural workflows.

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following data tables summarize the expected chemical shifts and absorption frequencies. These predictions are derived from the analysis of closely related analogs, primarily 1-methylpyrazole and 1-propylpyrazole, and an understanding of the electronic effects of the N-ethyl substituent on the pyrazole ring.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the three protons on the pyrazole ring. The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | Doublet | 1.5 - 2.5 |

| H-4 | 6.2 - 6.4 | Triplet | 2.0 - 3.0 |

| H-5 | 7.3 - 7.5 | Doublet | 2.0 - 3.0 |

| N-CH₂ | 4.1 - 4.3 | Quartet | ~7.3 |

| N-CH₂-CH₃ | 1.4 - 1.6 | Triplet | ~7.3 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the alkyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 138 - 140 |

| C-4 | 105 - 107 |

| C-5 | 128 - 130 |

| N-CH₂ | 45 - 48 |

| N-CH₂-CH₃ | 15 - 17 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR Spectral Data (Predicted)

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The key features will be the C-H stretching of the aromatic pyrazole ring and the alkyl ethyl group, as well as C=N and C=C stretching vibrations within the ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| C=N Stretch | 1550 - 1600 | Medium |

| C=C Stretch (pyrazole ring) | 1450 - 1500 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-H Bend (in-plane and out-of-plane) | 750 - 1000 | Strong |

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and IR spectra for a liquid sample such as this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tube and cap

-

Pipette or syringe

-

Vortex mixer (optional)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved; gentle vortexing can be applied if necessary.

-

Transfer to NMR Tube: Using a pipette or syringe, carefully transfer the solution into the NMR tube. The liquid height should be around 4-5 cm.

-

Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) to remove any fingerprints or contaminants.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the assembly into the NMR spectrometer's autosampler or magnet.

-

Spectrometer Operations:

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (e.g., TMS at 0.00 ppm). For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

FT-IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Materials:

-

This compound sample (a few drops)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After the measurement, thoroughly clean the ATR crystal using a lint-free wipe and a suitable solvent to remove all traces of the sample.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental and analytical processes involved in the spectroscopic characterization of this compound.

An In-depth Technical Guide to 1-Ethylpyrazole: Theoretical vs. Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethylpyrazole, a heterocyclic organic compound. It presents a comparative analysis of its theoretical and experimental physicochemical properties, details common experimental protocols for its synthesis and characterization, and discusses its general reactivity and the biological significance of the broader pyrazole class. This document aims to serve as a foundational resource for professionals engaged in chemical research and drug development, offering structured data and methodologies to support further investigation and application of this compound.

Introduction to this compound

This compound (CAS No: 2817-71-2) is a substituted aromatic heterocycle belonging to the pyrazole family.[1] The core pyrazole structure is a five-membered ring containing two adjacent nitrogen atoms.[2][3] The "1-Ethyl" designation indicates an ethyl group substitution on one of the nitrogen atoms. Pyrazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] Understanding the fundamental properties of specific derivatives like this compound is crucial for designing new therapeutic agents and functional materials.

Chemical Structure:

Physicochemical Properties: A Comparative Analysis

A key aspect of chemical research involves correlating theoretical predictions with experimental findings. Computational models provide valuable insights into molecular properties, while experimental data provide real-world validation. The following table summarizes and compares the known experimental properties of this compound with its computationally derived values.

| Property | Experimental Value | Theoretical / Computed Value | Reference |

| Molecular Weight | 96.13 g/mol | 96.13 g/mol | [5][6] |

| Boiling Point | 137 °C | Not Available | [5][7] |

| Density | 0.9537 g/cm³ | Not Available | [5] |

| Refractive Index | 1.4670 to 1.4710 | Not Available | [5] |

| pKa (Conjugate Acid) | 2.27 ± 0.10 | Not Available | [5] |

| Kovats Retention Index | 809 (Standard non-polar) | Not Available | [1] |

| XLogP3-AA | Not Available | -0.1 | [1] |

| Exact Mass | Not Available | 96.068748264 Da | [1] |

| Topological Polar Surface Area | Not Available | 17.8 Ų | [1] |

| Hydrogen Bond Donor Count | Not Available | 0 | [1] |

| Hydrogen Bond Acceptor Count | Not Available | 2 | [1] |

| Rotatable Bond Count | Not Available | 1 | [1] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific, detailed spectra for this compound are not fully available in the provided search results, the expected characteristics can be inferred from data on pyrazole and its derivatives.[1][8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet and a quartet) and the three protons on the pyrazole ring, which would appear as distinct singlets or doublets in the aromatic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal five unique signals corresponding to the five carbon atoms in the molecule (two from the ethyl group and three from the pyrazole ring).[1][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic peaks for C-H stretching (both aromatic and aliphatic), C=C and C=N stretching within the pyrazole ring, and C-N stretching vibrations.[10]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (96.13).[11]

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted pyrazoles can be achieved through various methods. A common and effective approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine, followed by N-alkylation. A more direct route for N-ethylation involves the reaction of pyrazole with an ethylating agent.

Protocol: N-Alkylation of Pyrazole

-

Reaction Setup: To a solution of pyrazole (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄), dropwise (1.1 eq.).

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization Protocol

-

Purity Assessment: Analyze the purity of the synthesized product using TLC and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Structural Confirmation:

-

Record ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.

-

Obtain an IR spectrum to identify characteristic functional group vibrations.

-

Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

-

-

Physical Property Measurement:

-

Determine the boiling point using standard distillation apparatus.

-

Measure the density using a pycnometer.

-

Measure the refractive index using a refractometer.

-

Reactivity and Biological Significance

Chemical Reactivity

The pyrazole ring is aromatic and thus relatively stable. However, it can undergo various chemical reactions. The reactivity of vinylpyrazoles, for instance, is noted to be different from that of enamines, and they exhibit good shelf stability without spontaneous polymerization.[12] The nitrogen atoms in the ring can act as bases or nucleophiles, and the carbon atoms can be susceptible to electrophilic substitution, although they are generally less reactive than those in pyrrole or furan. The presence of the N-ethyl group influences the regioselectivity of these reactions.

Biological Activity of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[4] These include, but are not limited to:

-

Anti-inflammatory: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[2]

-

Antimicrobial and Antifungal: Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[2]

-

Anticancer: Certain pyrazoles act as inhibitors of cell proliferation and can induce apoptosis in cancer cells.[4]

-

Neuroprotective: Some derivatives have been investigated for their ability to protect neurons from damage.[2]

The specific biological profile of this compound itself is not extensively detailed in the provided literature, but its structural similarity to these active compounds suggests it could be a valuable building block or a candidate for biological screening.

Conclusion

This compound is a well-defined chemical entity with established experimental properties that align with theoretical predictions for a molecule of its structure. Its synthesis is achievable through standard organic chemistry methodologies, and its characterization relies on a suite of common spectroscopic techniques. As a member of the biologically significant pyrazole family, this compound holds potential as a scaffold or intermediate in the development of new pharmaceuticals and functional materials, warranting further investigation into its specific reactivity and bioactivity.

References

- 1. This compound | C5H8N2 | CID 498446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. 2817-71-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 2817-71-2 [chemicalbook.com]

- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethylpyrazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpyrazole, a simple N-alkylated derivative of the pyrazole heterocyclic ring system, has emerged as a versatile building block in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its applications. Particular attention is given to its role as a ligand in catalysis and its potential in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of pyrazole-based compounds.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development. The pioneering work of Ludwig Knorr in 1883, which described the synthesis of a substituted pyrazole, laid the foundation for over a century of research into this versatile class of compounds. The introduction of substituents at the N1 position of the pyrazole ring, such as an ethyl group to form this compound, significantly influences the molecule's physicochemical properties and biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules, offering a stable and reactive platform for further functionalization.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of pyrazole chemistry. While the first synthesis of a substituted pyrazole is attributed to Knorr in 1883, the specific discovery of this compound is less definitively documented in a single seminal publication. Its emergence is a result of the systematic investigation of N-alkylation reactions on the pyrazole ring, a fundamental transformation in heterocyclic chemistry.

The N-alkylation of pyrazoles, including the introduction of an ethyl group, became a common practice as chemists sought to modify the properties of the pyrazole core for various applications. These early investigations were driven by the desire to create new dyes, pharmaceuticals, and other fine chemicals. Today, the synthesis of this compound is a routine procedure, often accomplished through the direct alkylation of pyrazole with an ethylating agent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| CAS Number | 2817-71-2 | [1] |

| Boiling Point | 137 °C (lit.) | [2] |

| Density | 0.9537 g/mL | [2] |

| Refractive Index | 1.4670 to 1.4710 | [2] |

| pKa | 2.27 ± 0.10 (Predicted) | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following table summarizes key spectroscopic data.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.45 (d, J = 2.3 Hz, 1H), 6.87 (d, J = 2.3 Hz, 1H), 4.28 (q, J = 7.3 Hz, 2H), 1.53 (t, J = 7.3 Hz, 3H) | [3] |

| ¹³C NMR (CDCl₃) | δ 142.6, 130.3, 109.6, 48.2, 15.6 | [3] |

| Mass Spectrum (EI) | m/z: 96 (M+), 81, 68, 54 | Predicted |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common and straightforward approach is the direct N-alkylation of pyrazole.

Synthesis of this compound via N-Alkylation of Pyrazole

This protocol describes the synthesis of this compound by the reaction of pyrazole with an ethylating agent, such as iodoethane, in the presence of a base.

Workflow for the N-Alkylation of Pyrazole:

Materials:

-

Pyrazole

-

Iodoethane (or other ethylating agent like ethyl bromide)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Diethyl ether or other extraction solvent

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of pyrazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Iodoethane (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of water and then extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation to afford this compound.

Applications of this compound

This compound is a valuable building block in several areas of chemical science, owing to its unique combination of stability, reactivity, and steric/electronic properties.

Medicinal Chemistry

The pyrazole scaffold is a common feature in many biologically active molecules. The N-ethyl group can modulate the lipophilicity and metabolic stability of a compound, making this compound an attractive starting material for the synthesis of novel drug candidates. While specific drugs containing the this compound moiety are not widely marketed, the pyrazole core is present in numerous approved pharmaceuticals. The exploration of this compound derivatives in drug discovery programs is an active area of research, with studies investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Logical Relationship in Drug Discovery:

Agrochemicals

Similar to its role in medicinal chemistry, this compound serves as a precursor for the synthesis of new agrochemicals. The pyrazole ring is found in a number of commercial herbicides, fungicides, and insecticides. The introduction of an N-ethyl group can influence the compound's spectrum of activity, environmental persistence, and selectivity.

Ligand in Catalysis

The nitrogen atoms of the pyrazole ring can coordinate to metal centers, making pyrazole derivatives useful as ligands in coordination chemistry and catalysis. This compound can act as a monodentate ligand, and its derivatives can be incorporated into multidentate ligand frameworks. These ligands can be used to modulate the reactivity and selectivity of metal catalysts in a variety of organic transformations, including cross-coupling reactions and polymerization.

Conclusion

This compound, a seemingly simple N-alkylated heterocycle, is a compound of significant interest to researchers in both academic and industrial settings. Its straightforward synthesis, coupled with the versatile reactivity of the pyrazole ring, makes it a valuable building block for the creation of complex and functionally diverse molecules. While its full potential in medicinal chemistry and materials science is still being explored, the foundational knowledge of its synthesis, properties, and current applications provides a strong basis for future innovation. This technical guide serves as a comprehensive resource to aid in these endeavors.

References

Potential Research Areas for 1-Ethylpyrazole: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpyrazole, a simple N-substituted pyrazole, represents a foundational scaffold with significant untapped potential in medicinal chemistry and agrochemical research. While the broader class of pyrazole derivatives has yielded numerous successful drugs and agricultural products, this compound itself remains a relatively underexplored entity. This technical guide outlines promising research avenues for this compound, leveraging the known biological activities of the pyrazole core. We present a comprehensive overview of potential therapeutic targets, propose experimental protocols for screening and validation, and visualize key signaling pathways that may be modulated by this compound. This document aims to serve as a catalyst for further investigation into the unique properties and applications of this compound.

Introduction

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and synthetic tractability have led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature the pyrazole core, highlighting its clinical significance.[4]

This compound (CAS 2817-71-2) is a simple derivative that serves as a versatile building block in the synthesis of more complex molecules.[5] While it is utilized in the production of pharmaceuticals and agrochemicals, its intrinsic biological activity has not been extensively characterized.[5] This guide explores potential research directions for this compound, drawing parallels from the well-established bioactivities of the pyrazole class of compounds.

Potential Therapeutic and Agrochemical Research Areas

Based on the known activities of pyrazole derivatives, several key areas warrant investigation for this compound:

-

Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7] Research could focus on evaluating this compound as a COX-1/COX-2 inhibitor.

-

Anticancer Activity: Numerous pyrazole-containing compounds have demonstrated potent anticancer effects by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.[8][9] Potential targets for this compound could include protein kinases (e.g., CDKs, EGFR, VEGFR) and apoptosis-regulating proteins.[9][10]

-

Antifungal Activity: The pyrazole scaffold is present in several commercial fungicides.[5] this compound could be screened for its efficacy against a panel of agronomically important fungal pathogens.

-

Neuroprotective Effects: Some pyrazole derivatives have shown promise in models of neurodegenerative diseases.[3] Investigating the potential of this compound to modulate pathways involved in neuronal survival and inflammation in the central nervous system could be a fruitful area of research.

-

Coordination Chemistry: The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. The resulting metal complexes can possess unique catalytic or biological properties.

Quantitative Data on Pyrazole Derivatives (Illustrative)

Table 1: Illustrative Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine Derivatives | MCF7 (Breast) | 17.12 | [9] |

| Pyrazole Benzothiazole Hybrids | HT29 (Colon) | 3.17 | [9] |

| 1,3,5-Trisubstituted Pyrazoles | K-562 (Leukemia) | 0.04 | [3] |

Table 2: Illustrative Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target | IC50 (nM) | Reference |

| N-Aryl-pyrazole Derivatives | COX-2 | 19.87 | [6] |

| Pyrazole Sulfonamides | COX-2 | 10 | [2] |

| Pyrazole-Thiazole Hybrids | 5-LOX | 80 | [11] |

Table 3: Illustrative Antifungal Activity of Pyrazole Derivatives

| Compound Class | Fungal Species | EC50 (µg/mL) | Reference |

| Pyrazole Carboxamides | Rhizoctonia solani | 0.37 | [12] |

| Pyrazole Analogues | Aspergillus niger | 1.0 | [13] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound Derivatives

This protocol is adapted from the classical Knorr pyrazole synthesis.[14]

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Ethylhydrazine

-

Ethanol or acetic acid (solvent)

-

Reflux condenser and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add ethylhydrazine (1-1.2 equivalents) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[15][16][17][18]

Materials:

-

Human cancer cell lines (e.g., A549 lung cancer cells)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 24-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Assay (COX Inhibition)

This protocol assesses the ability of a compound to inhibit COX enzymes.[6]

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

This compound

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the COX enzyme, heme, and a buffer in a 96-well plate.

-

Add various concentrations of this compound or a known COX inhibitor (e.g., Celecoxib) to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and measure the production of prostaglandin H2 (PGH2) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

Antifungal Susceptibility Testing (Agar Dilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.[19][20][21]

Materials:

-

Fungal isolates (e.g., Aspergillus niger, Fusarium graminearum)

-

RPMI-1640 agar medium

-

This compound stock solution

-

Petri dishes

-

Incubator

Procedure:

-

Prepare a series of agar plates containing two-fold dilutions of this compound.

-

Prepare a standardized inoculum of the fungal spores.

-

Spot the fungal inoculum onto the surface of the agar plates.

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Potential Signaling Pathway Interactions

Based on the known mechanisms of action of pyrazole derivatives, this compound could potentially modulate several key signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Pyrazole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Several pyrazole-based kinase inhibitors target components of this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. broadpharm.com [broadpharm.com]

- 19. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

1-Ethylpyrazole reactivity with electrophiles and nucleophiles

An In-depth Technical Guide on the Reactivity of 1-Ethylpyrazole with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a five-membered heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals.[1][2] Its reactivity is characterized by a nucleophilic aromatic system, making it prone to electrophilic substitution, while its interaction with nucleophiles is more nuanced, often requiring activation or deprotonation. This guide provides a comprehensive overview of the reactivity of this compound, detailing its reactions with both electrophiles and nucleophiles, supported by quantitative data, experimental protocols, and logical diagrams to elucidate key concepts.

Core Reactivity of the this compound Ring

The pyrazole ring is an electron-rich aromatic system.[3] The presence of two adjacent nitrogen atoms significantly influences the electron distribution. The N1 nitrogen is pyrrole-like, with its lone pair contributing to the aromatic sextet, while the N2 nitrogen is pyridine-like, with its lone pair located in an sp² orbital in the plane of the ring, making it a nucleophilic site.[4][5]

In this compound, the N1 position is substituted, which prevents tautomerization and directs the regioselectivity of its reactions.[6] The electronic properties dictate that the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.[3][7] Conversely, the C3 and C5 positions are more electron-deficient and considered electrophilic sites.[4]

Caption: Electronic character and reactive sites of this compound.

Reactivity with Electrophiles: Electrophilic Aromatic Substitution

This compound readily undergoes electrophilic aromatic substitution, with a strong preference for the C4 position.[3][7] This high regioselectivity simplifies synthetic procedures and purification.

Caption: General mechanism for electrophilic substitution on this compound.

Halogenation

Halogenation of this compound at the C4 position can be achieved using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively.[8][9]

Table 1: Summary of Halogenation Reactions on N-Alkylpyrazoles

| Halogenation Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS) | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | 95% | [3] |

| Iodination | I₂ / HIO₃ | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | 85-90% | [3] |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-phenyl-3,5-dimethyl-1H-pyrazole | Exclusive product | [8] |

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-3-aryl-1H-pyrazol-5-amines | Moderate to excellent |[9] |

Nitration and Sulfonation

Nitration is typically performed with a mixture of nitric acid and sulfuric acid, yielding the 4-nitro derivative.[10] Sulfonation occurs with fuming sulfuric acid, also at the C4 position.[10]

Acylation and Formylation

Friedel-Crafts acylation can introduce an acyl group at the C4 position. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method to introduce a formyl group, yielding 1-ethyl-1H-pyrazole-4-carbaldehyde.[10][11]

Reactivity with Nucleophiles

The electron-rich pyrazole ring is generally resistant to direct nucleophilic aromatic substitution (SNAr).[12] Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which is not the case for unsubstituted this compound. The primary mode of reactivity with nucleophiles involves deprotonation of a C-H bond, a process known as metalation.

Metalation and C-H Functionalization

Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can deprotonate the pyrazole ring. While the C5 proton is generally the most acidic on an N-substituted pyrazole, regioselectivity can be influenced by directing groups or reaction conditions. Halogenated 1-ethylpyrazoles are particularly useful substrates for this type of chemistry. A halogen-metal exchange, for instance using n-BuLi on 4-bromo-1-ethylpyrazole, generates a potent C4-lithiated nucleophile.[13][14] This intermediate can then be trapped with a wide variety of electrophiles to install functional groups at the C4 position.[13][14][15]

Caption: Metalation-electrophile trapping pathway for C4 functionalization.

Applications in Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][16][17] The ability to selectively functionalize the this compound core at the C4 position via electrophilic substitution, followed by further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on the resulting halides, makes it an invaluable tool for constructing complex molecular architectures in drug discovery programs.[3][18]

Experimental Protocols

Protocol: Electrophilic Iodination of 1-Ethyl-5-methyl-1H-pyrazole using NIS

This protocol is adapted from a guide on the iodination of a substituted this compound and illustrates a general method for C4-halogenation.[3]

Objective: To synthesize 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

Materials:

-

1-Ethyl-5-methyl-1H-pyrazole (1.0 eq.)

-

N-Iodosuccinimide (NIS) (1.05 eq.)

-

Acetonitrile (solvent)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

Dissolve 1-ethyl-5-methyl-1H-pyrazole in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (NIS) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.

-

Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product using NMR and Mass Spectrometry.[3]

Caption: Experimental workflow for the synthesis of a 4-iodo-1-ethylpyrazole derivative.

Conclusion

This compound exhibits well-defined and predictable reactivity, dominated by highly regioselective electrophilic substitution at the C4 position. While resistant to direct nucleophilic attack, its derivatives can be effectively functionalized through metalation and subsequent reaction with electrophiles. This reliable reactivity profile, coupled with the biological significance of the pyrazole core, establishes this compound as a cornerstone building block for professionals in chemical synthesis and drug discovery.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. scribd.com [scribd.com]

- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1-Ethyl-4-iodo-1H-pyrazol-3-amine|CAS 1354705-55-7 [benchchem.com]

Quantum Chemical Calculations for 1-Ethylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations for Pyrazole Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of heterocyclic compounds like 1-Ethylpyrazole. These computational methods allow for the prediction of various molecular parameters that are often difficult or costly to determine experimentally. For pyrazole derivatives, these calculations have been successfully employed to understand their reactivity, stability, and potential as pharmacological agents.

Computational Methodology

The following section details a typical computational protocol for the quantum chemical analysis of this compound, based on methods widely applied to similar pyrazole-containing molecules.

Geometry Optimization

The first step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods.

Protocol:

-

Initial Structure: A 3D model of this compound is constructed using molecular modeling software.

-

Computational Method: The geometry is optimized using a hybrid DFT functional, such as B3LYP or HSEH1PBE.

-

Basis Set: A Pople-style basis set, commonly 6-311++G(d,p), is employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Solvation Model: To simulate a more realistic biological environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied, with water or another relevant solvent.

-

Verification: The optimized structure is confirmed to be a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Frequency Calculation: Using the same DFT functional and basis set as for the geometry optimization, the vibrational frequencies and their corresponding intensities are calculated.

-

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

-

Visualization: The vibrational modes can be visualized to aid in the assignment of the calculated frequencies to specific molecular motions.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated. A smaller gap generally indicates higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.

Predicted Data for this compound

While specific calculated data for this compound is not available, the following tables present the types of quantitative data that would be obtained from the aforementioned computational protocols. The values provided are hypothetical and for illustrative purposes, based on typical ranges observed for similar pyrazole derivatives.

Optimized Geometric Parameters

The following table structure is recommended for presenting the key bond lengths and bond angles of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |

| Bond Lengths | ||||

| N1 | N2 | 1.35 | ||

| N2 | C3 | 1.33 | ||

| C3 | C4 | 1.39 | ||

| C4 | C5 | 1.37 | ||

| C5 | N1 | 1.34 | ||

| N1 | C6 (Ethyl) | 1.48 | ||

| C6 | C7 (Ethyl) | 1.54 | ||

| Bond Angles | ||||

| C5 | N1 | N2 | 110.0 | |

| N1 | N2 | C3 | 105.0 | |

| N2 | C3 | C4 | 110.0 | |

| C3 | C4 | C5 | 105.0 | |

| C4 | C5 | N1 | 110.0 |

Calculated Vibrational Frequencies

A selection of predicted vibrational frequencies and their assignments for this compound would be presented as follows.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |